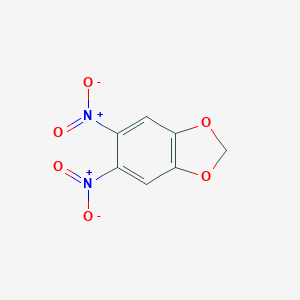

5,6-Dinitro-1,3-benzodioxole

Vue d'ensemble

Description

5,6-Dinitro-1,3-benzodioxole is a chemical compound with the CAS Number: 7748-59-6 . It has a molecular weight of 212.12 .

Molecular Structure Analysis

The molecular structure of 5,6-Dinitro-1,3-benzodioxole can be represented by the IUPAC Name 5,6-dinitro-1,3-benzodioxole . The InChI key for this compound is also available .

Physical And Chemical Properties Analysis

5,6-Dinitro-1,3-benzodioxole has a molecular weight of 212.12 .

Applications De Recherche Scientifique

Anti-Tumor Efficiency Improvement

5,6-Dinitro-1,3-benzodioxole is a derivative of 1,3-Benzodioxole, which has been found to improve the anti-tumor efficiency of arsenicals . The 1,3-benzodioxole responsible for the inhibition and its metabolic derivatives were conjugated with arsenical precursors. The fabricated arsenicals were eliminated much slower in mice and maintained an efficient concentration in the blood for a longer time than that of the arsenical precursors . They also performed better in anti-proliferation by inhibiting the thioredoxin system to induce oxidative stress, and concomitantly to initiate apoptosis in vitro and in vivo . The fabricated arsenicals reversed the hemogram of tumor-bearing mice to normal and eliminated the tumor without causing damage to any organs .

Mécanisme D'action

Target of Action

The primary target of 5,6-Dinitro-1,3-benzodioxole is the auxin receptor TIR1 (Transport Inhibitor Response 1) . This receptor plays a crucial role in plant growth and development by regulating the response to auxin, a vital plant hormone .

Mode of Action

5,6-Dinitro-1,3-benzodioxole acts as an agonist to the auxin receptor TIR1 . It binds to the receptor, enhancing root-related signaling responses and promoting root growth in plants . The compound’s interaction with TIR1 triggers a series of biochemical reactions that lead to changes in gene expression and cellular processes .

Biochemical Pathways

The interaction of 5,6-Dinitro-1,3-benzodioxole with TIR1 affects the auxin signaling pathway . This pathway is responsible for various plant growth and development processes, including cell elongation, division, and differentiation . The compound enhances the transcriptional activity of the auxin response reporter, leading to the down-regulation of root growth-inhibiting genes .

Pharmacokinetics

Its molecular weight (21212) and solid physical form suggest that it may have good bioavailability

Result of Action

The action of 5,6-Dinitro-1,3-benzodioxole results in a significant promotion of root growth in plants . By enhancing auxin signaling, it stimulates root development and helps plants establish a robust root system . This can potentially improve plant survival and productivity, especially under stress conditions .

Propriétés

IUPAC Name |

5,6-dinitro-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O6/c10-8(11)4-1-6-7(15-3-14-6)2-5(4)9(12)13/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAKKXKBQUBETST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dinitro-1,3-benzodioxole | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester](/img/structure/B16245.png)

![3-[Dimethyl-[3-[(4-octylbenzoyl)amino]propyl]azaniumyl]propane-1-sulfonate](/img/structure/B16269.png)